6-Mercaptonicotinic acid
Overview
Description
6-Mercaptonicotinic acid is an organic compound with the chemical formula C6H5NO2S It is a derivative of nicotinic acid, where a mercapto group (-SH) is attached to the sixth position of the pyridine ring
Mechanism of Action
Target of Action
6-Mercaptonicotinic acid (MNA) is a bifunctional ligand, made up of a pyridine moiety containing carboxylic and mercapto group . It is known to interact with gold electrodes, forming self-assembled monolayers (SAMs) . It also interacts with Cu(II) ions via Cu(II)-S interaction .
Mode of Action
The mode of action of this compound involves its interaction with its targets. For instance, when interacting with gold electrodes, it forms SAMs . This interaction changes the electrochemical properties of the gold electrode . When interacting with Cu(II) ions, it does so via Cu(II)-S interaction .
Biochemical Pathways
It is known that it can be used in the fabrication of nanowell-based sensors for the detection of improvised explosive devices (ieds), and in the functionalization of gold nanoparticles (aunps) for the highly sensitive and selective detection of cd2+ in colorimetric assay .
Pharmacokinetics
It has been used in the preparation of thiolated chitosans, which are thiolated biopolymers exhibiting mucoadhesive, enzyme inhibitory, and permeation enhancing properties . This suggests that this compound may have similar properties when used in drug delivery systems.
Result of Action
The result of this compound’s action depends on its application. For instance, when used in the fabrication of nanowell-based sensors, it enables the detection of IEDs . When used in the functionalization of AuNPs, it enhances the sensitivity and selectivity of Cd2+ detection in colorimetric assays .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of SAMs on gold electrodes can be affected by the conditions of the environment . .
Biochemical Analysis
Biochemical Properties
6-Mercaptonicotinic acid has been shown to have significant electrochemical properties, particularly when self-assembled monolayers (SAMs) of this compound are formed on a gold electrode . The thiol group in this compound can form a strong bond with the gold surface, creating a stable monolayer that can interact with various biomolecules .
Cellular Effects
It has been used in the preparation of thiolated chitosans, which are thiolated biopolymers exhibiting mucoadhesive, enzyme inhibitory, and permeation-enhancing properties . This suggests that this compound may influence cell function by interacting with cellular enzymes and other biomolecules.
Molecular Mechanism
The exact molecular mechanism of this compound is not well-defined. Its bifunctional nature, with both carboxylic and mercapto groups, allows it to interact with a variety of biomolecules. For instance, it can form stable complexes with metal ions, which could potentially influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its use in the fabrication of sensors and functionalization of nanoparticles suggests that it has a reasonable degree of stability .
Transport and Distribution
Its ability to form stable complexes with metal ions suggests that it may interact with transporters or binding proteins that handle metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Mercaptonicotinic acid can be synthesized through several methods. One common approach involves the reaction of 6-chloronicotinic acid with thiourea, followed by hydrolysis to yield this compound. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptonicotinic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohol derivatives.
Substitution: Alkyl or acyl derivatives.
Scientific Research Applications
6-Mercaptonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as copper and zinc.
Biology: It is employed in the development of biosensors and as a component in drug delivery systems.
Industry: It is used in the fabrication of nanomaterials and as a stabilizing agent for nanoparticles.
Comparison with Similar Compounds
6-Mercaptopyridine-3-carboxylic acid: Similar structure but with different functional groups.
6,6’-Dithiodinicotinic acid: Contains a disulfide linkage instead of a mercapto group.
Uniqueness: 6-Mercaptonicotinic acid is unique due to its specific combination of a mercapto group and a carboxylic acid group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it highly versatile in various applications .
Properties
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWGTYCXARQFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170101 | |
Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17624-07-6, 92823-43-3 | |
Record name | 6-Mercaptonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17624-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017624076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-dihydro-6-thioxonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Mercaptopyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-MNA demonstrates strong mucoadhesive properties, primarily attributed to its thiol group. This thiol group forms disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, leading to enhanced adhesion. [, , ] This mucoadhesive characteristic proves particularly advantageous for drug delivery applications. For instance, incorporating 6-MNA into chitosan nanoparticles significantly improves their residence time on mucosal surfaces, thereby enhancing drug absorption. [, , , ]
A: Research indicates that thiolated chitosan conjugates incorporating 6-MNA, specifically chitosan-N-acetyl cysteine (chitosan-NAC), exhibit notable P-gp inhibitory effects. [] This inhibition is significant as P-gp, an efflux transporter, often limits drug absorption. Consequently, 6-MNA's ability to inhibit P-gp suggests its potential to enhance the bioavailability of orally administered drugs. []
ANone:
- Spectroscopic Data: While the provided research does not specify complete spectroscopic data, it does highlight the significance of thiol group quantification in characterizing 6-MNA conjugates. Researchers commonly employ Ellman's reagent method to determine the free thiol content, which is crucial for understanding the compound's reactivity and properties. []
A: A key advantage of chitosan-6-mercaptonicotinic acid conjugates is their pH-independent reactivity. This stability stems from the covalent attachment of 6-MNA to chitosan, allowing the thiol groups to retain their reactivity across a wide pH range. This characteristic is particularly beneficial for oral drug delivery, where the pH varies significantly throughout the gastrointestinal tract. [, , ]
ANone: The provided research papers primarily focus on experimental investigations of 6-MNA. Further exploration through computational studies, such as density functional theory (DFT) calculations, could offer valuable insights into the electronic structure, bonding properties, and reactivity of 6-MNA and its derivatives. Such computational investigations could contribute significantly to a deeper understanding of this compound and its potential applications.
A: Research indicates that both the charge and reactivity of the thiol ligand significantly influence the mucoadhesive strength of thiolated chitosans. [] Comparing different thiolated chitosans revealed the following rank order for mucoadhesion: Chitosan–4-mercaptobenzoic acid > Chitosan–glutathione > Chitosan–6-mercaptonicotinic acid > Chitosan–N-acetyl cysteine > Chitosan–thioglycolic acid > Unmodified chitosan. [] This suggests that aromatic thiols, particularly those with electron-withdrawing groups, tend to exhibit stronger mucoadhesive properties.
A: Studies using thiolated chitosan tablets for oral insulin delivery revealed that the molecular weight of chitosan significantly influences drug release profiles. Tablets formulated with higher molecular weight chitosan (400 kDa) exhibited a more sustained release of insulin compared to those with lower molecular weight chitosan (20 kDa). [] This difference can be attributed to the higher viscosity and denser matrix formed by higher molecular weight chitosan, hindering drug diffusion. []
ANone: While the research highlights the potential benefits of 6-MNA, it's crucial to acknowledge that comprehensive safety and environmental impact assessments are essential for any new material or compound. Adhering to Safety, Health, and Environment (SHE) regulations is paramount throughout the research, development, and application of 6-MNA and its derivatives.
A: Thiolation significantly enhances the oral absorption of insulin when incorporated into chitosan-based delivery systems. In vivo studies in rats demonstrated a substantial improvement in insulin absorption with thiolated chitosan formulations compared to unmodified chitosan. [, ] Specifically, the area under the concentration-time curve (AUC), a measure of drug absorption, was significantly higher for chitosan-6-MNA formulations. [, ] This enhanced absorption is attributed to the improved mucoadhesive properties of thiolated chitosan, leading to increased residence time and drug uptake in the gastrointestinal tract. [, ]
A: Research has explored the application of 6-MNA as a sensitive coating for explosive detection using piezoresistive SiO2 microcantilevers. [, ] The 6-MNA self-assembled monolayer (SAM) on the cantilever surface selectively captures target molecules like TNT, inducing surface stress changes. [, ] These changes are then detected by the piezoresistive element, enabling highly sensitive explosive detection.
ANone: The provided research focuses on the applications of 6-MNA and its derivatives, primarily in drug delivery, sensor technology, and material science. It does not delve into resistance mechanisms or cross-resistance, which are more relevant in the context of antimicrobial or anticancer agents.
A: 6-MNA's strong mucoadhesive properties make it a promising excipient for enhancing oral drug delivery. [, , , ] When incorporated into drug delivery systems like nanoparticles or tablets, 6-MNA prolongs the residence time of formulations at the mucosal surface, facilitating sustained drug release and enhanced absorption. [, , , ] This targeted approach shows particular promise for improving the bioavailability of poorly absorbed drugs, including peptides like insulin. [, ]
A: Research demonstrates the successful application of 6-MNA in developing highly sensitive and selective sensors for detecting metal ions like Cd2+ and Hg2+. [, , ] In these applications, 6-MNA functionalized gold nanoparticles act as colorimetric probes. The presence of the target ion induces aggregation of the nanoparticles, resulting in a visible color change detectable by the naked eye or spectrophotometrically. [, , ]
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